molecular formula C15H19N3O4S B2372425 methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1421585-23-0

methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2372425
CAS No.: 1421585-23-0
M. Wt: 337.39
InChI Key: YMQQDTXQVNZHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a sulfamoyl benzoate derivative characterized by a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a sulfamoyl group at the para position of a methyl benzoate core. This structure combines a rigid aromatic ester with a flexible sulfamoyl-alkyl-pyrazole chain. The sulfamoyl group (-SO₂NH-) and benzoate ester (-COOCH₃) contribute to polar and hydrophobic properties, respectively, influencing solubility and reactivity.

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-10-12(2)18(17-11)9-8-16-23(20,21)14-6-4-13(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQDTXQVNZHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Analysis

The compound comprises three key components:

  • 3,5-Dimethyl-1H-pyrazole : A heterocyclic ring with methyl substituents at positions 3 and 5.
  • Sulfamoyl group : A sulfonamide (-SO₂-NH-) linkage.
  • Benzoate ester : A methyl ester of benzoic acid substituted at the para position.

These components necessitate distinct synthetic strategies to ensure proper connectivity and functional group compatibility.

Synthetic Routes and Reaction Conditions

Pyrazole Ring Formation

The 3,5-dimethylpyrazole core is synthesized via cyclization of hydrazine with a 1,3-diketone. A representative method involves:

  • Reactants : Hydrazine hydrate and 2,4-pentanedione (or equivalent 1,3-diketone).
  • Conditions : Acidic medium (e.g., acetic acid) under reflux.
  • Mechanism : Condensation of hydrazine with the diketone forms the pyrazole ring, followed by methylation at positions 3 and 5.
Table 1: Pyrazole Synthesis Parameters
Reagent Catalyst/Solvent Temperature Yield (%) Reference
Hydrazine + 2,4-Pentanedione Acetic acid 100–120°C 70–85
Hydrazine + 3,5-Dimethyl-1,3-diketone HCl (cat.) 80–90°C 60–75

Alkylation of Pyrazole

The pyrazole’s nitrogen is alkylated to introduce the ethyl group:

  • Reactants : 3,5-Dimethylpyrazole and ethyl bromide.
  • Conditions : Base (e.g., K₂CO₃) in DMF or THF at 60–80°C.
  • Outcome : Formation of 2-(3,5-dimethylpyrazol-1-yl)ethylamine.

Sulfamoyl Group Introduction

The sulfamoyl group is introduced via nucleophilic substitution or coupling reactions.

Chlorobenzoate Intermediate

Methyl 4-chlorobenzoate serves as a precursor for sulfamoyl attachment:

  • Synthesis : Methyl benzoate chlorination using SOCl₂ or PCl₅.
  • Purification : Distillation or recrystallization to isolate the chloro derivative.

Sulfamoyl Amine Coupling

The chlorobenzoate reacts with the sulfamoyl amine (derived from the pyrazole ethylamine):

  • Reactants : Methyl 4-chlorobenzoate + 2-(3,5-dimethylpyrazol-1-yl)ethylamine.
  • Conditions : Base (e.g., triethylamine) in DCM or THF at 0–25°C.
  • Mechanism : Nucleophilic substitution displaces Cl with the sulfamoyl group.

Benzoate Esterification

The benzoic acid derivative is esterified to the methyl ester:

  • Method : Acid-catalyzed esterification (e.g., H₂SO₄) with methanol.
  • Yield : Typically >90% under optimized conditions.

Optimized Industrial-Scale Process

Patent CN105439915A outlines a scalable method for analogous sulfamoyl benzoates:

  • Step 1 : Chlorobenzoate + sodium aminosulfinate → sulfamoyl intermediate.
  • Step 2 : Methanolysis to form the methyl ester.
  • Advantages : High yield (94.5%), reduced waste, and compatibility with continuous flow reactors.

Alternative Synthetic Pathways

Pyrazole-Sulfamoyl Conjugation

Some methods employ direct coupling of the pyrazole ethylamine with sulfonyl chloride:

  • Reagents : Pyrazole ethylamine + sulfonyl chloride (e.g., benzene sulfonyl chloride).
  • Conditions : Base (e.g., pyridine) in dichloromethane at 0–5°C.

One-Pot Synthesis

Critical Challenges and Solutions

Challenge Solution Reference
Low sulfamoyl coupling efficiency Use phase-transfer catalysts (e.g., TDA-1)
Pyrazole ring instability Stabilize with methyl groups at positions 3 and 5
Ester hydrolysis during coupling Conduct reactions under anhydrous conditions

Validation and Characterization

Key analytical techniques include:

  • NMR : Confirm aromatic and pyrazole proton signals.
  • HPLC : Verify purity (>99%) using methanol/water gradients.
  • XRD : Characterize crystal packing and bond angles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may also play a role in binding to active sites, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, it is compared to three structurally related compounds from the literature: Compound 27 (from ) and LMM5/LMM11 (from ). Key differences in core scaffolds, substituents, and biological activities are summarized below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heterocycle Key Substituents/Functional Groups Physical Properties Biological Activity Reference
This compound Benzoate ester Pyrazole 3,5-Dimethylpyrazole, sulfamoyl (-SO₂NH-), methyl ester Not reported Not reported -
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) Pyridinesulfonamide Pyrazole 4-Butylpyrazole, sulfonamide (-SO₂NH-), carbamoyl (-NHCO-) m.p. 138–142°C; IR: 1726 (C=O), 1164 (SO₂) cm⁻¹ Not specified
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide Oxadiazole Sulfamoyl (-SO₂N-), oxadiazole, 4-methoxyphenyl Not reported Antifungal (C. albicans)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide Oxadiazole Sulfamoyl (-SO₂N-), oxadiazole, furan Not reported Antifungal (C. albicans)

Key Observations:

Core Scaffold Differences: The target compound features a benzoate ester core, whereas Compound 27 has a pyridinesulfonamide backbone. LMM5/LMM11 utilize a benzamide scaffold.

Heterocyclic Moieties: The 3,5-dimethylpyrazole in the target compound contrasts with the 4-butylpyrazole in Compound 25. The butyl chain in Compound 27 increases hydrophobicity, while the target’s ethyl linker may enhance conformational flexibility.

Functional Groups :

  • The sulfamoyl group (-SO₂NH-) in the target compound is structurally similar to the sulfonamide (-SO₂NH-) in Compound 27 but differs in connectivity. Sulfamoyl groups are less common in drug-like molecules and may exhibit distinct electronic effects.
  • LMM5/LMM11 include carbamoyl (-NHCO-) and oxadiazole groups, which are associated with thioredoxin reductase inhibition and antifungal activity .

Biological Activity :

  • While the target compound’s bioactivity is unreported, LMM5/LMM11 demonstrate antifungal activity against C. albicans, linked to their oxadiazole-sulfamoyl pharmacophores. This suggests that the target’s pyrazole-sulfamoyl system could be explored for similar applications .

Synthesis and Physical Properties :

  • Compound 27 was synthesized in 76% yield via coupling of a pyridinesulfonamide with 4-chlorophenyl isocyanate . The target compound’s synthesis might follow analogous steps, substituting the pyridine core with a benzoate ester.

Biological Activity

Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, identified by its CAS number 2034599-11-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of 434.5 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, analogs have shown inhibitory effects on various cancer cell lines, including MCF-7 and A549. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

The sulfonamide group present in the structure suggests potential anti-inflammatory activity. Compounds containing sulfamoyl moieties have been reported to inhibit nitric oxide production in macrophages, contributing to their anti-inflammatory effects.

Biological Activity Data

Activity IC50 Value Cell Line/Model Reference
Anticancer3.0 µMA549 (lung cancer)
Anticancer22.54 µMMCF-7 (breast cancer)
Anti-inflammatoryNot specifiedMacrophage model

Case Studies

  • Anticancer Efficacy : A study investigated the anticancer potential of this compound analogs against various cancer cell lines. Results demonstrated significant growth inhibition in A549 cells with an IC50 value of 3.0 µM, indicating strong potential for further development as an anticancer agent.
  • Mechanism Exploration : Another research effort focused on elucidating the mechanisms through which similar compounds exert their effects on cancer cells. The study found that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, and how is purity ensured?

Answer:
The synthesis typically involves coupling a sulfamoyl chloride intermediate with a pyrazole-containing amine. Key steps include:

  • Reagent Activation : Use of acyl chlorides (e.g., 4-(N,N-dimethylsulfamoyl)benzoyl chloride) for sulfonamide bond formation .
  • Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate formation .
  • Purification : Column chromatography (silica gel, gradient elution) is standard for isolating the final product, with solvent systems optimized based on polarity .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hr under reflux) improves efficiency .

Basic: What analytical techniques are critical for characterizing this compound and verifying structural integrity?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, benzoate ester at δ 3.9 ppm) .
    • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., ESI-MS m/z 365.2 for related sulfonamides) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typically required for biological assays) .

Advanced: How can researchers design experiments to optimize reaction conditions for scale-up synthesis?

Answer:

  • Factorial Design : Use a 2k^k factorial approach to test variables (temperature, catalyst loading, solvent ratio). For example, ’s split-plot design can be adapted to evaluate interactions between parameters .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
  • Green Chemistry Metrics : Calculate atom economy (e.g., 68% for a related pyrazole sulfonamide synthesis) and E-factor (waste-to-product ratio) to improve sustainability .

Advanced: How can structural modifications to the pyrazole or sulfamoyl groups alter bioactivity, and what methods validate these effects?

Answer:

  • SAR Studies :
    • Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) to enhance metabolic stability. Compare with analogs like N-(4-(azaindazol-6-yl)phenyl)benzenesulfonamide .
    • Sulfamoyl Tuning : Replace dimethyl groups with cyclic amines (e.g., piperazine) to modulate solubility and target affinity .
  • Validation :
    • In Vitro Assays : Enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding studies quantify activity shifts .
    • Computational Modeling : Docking simulations (AutoDock Vina) predict binding modes to guide rational design .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Answer:

  • Meta-Analysis : Systematically compare datasets (e.g., IC50_{50} values for pyrazole sulfonamides in cancer cell lines) to identify outliers .
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .
  • Data Triangulation : Cross-reference biological activity with physicochemical properties (LogP, pKa) to resolve discrepancies. For example, low solubility may explain false-negative results in cell-based assays .

Basic: What protocols ensure compound stability during long-term storage and handling?

Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the ester group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., ester hydrolysis to benzoic acid) .

Advanced: How can multi-step syntheses be statistically validated to ensure reproducibility across labs?

Answer:

  • Interlaboratory Studies : Collaborate with 3+ independent labs to synthesize the compound using identical protocols, then compare yields and purity via ANOVA .
  • Quality Control : Implement in-process controls (IPC) at critical stages (e.g., intermediate NMR checks) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.